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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4'-Cyano-2,2-
dimethylpropiophenone (CAS Number: 150009-08-8), a niche aromatic ketone with potential

applications in medicinal chemistry and organic synthesis. While specific experimental data for

this compound is limited in publicly accessible literature, this guide synthesizes information

from related compounds and established chemical principles to offer valuable insights for

researchers. We will explore its fundamental chemical and physical properties, propose a

logical synthetic pathway, discuss its characterization, and evaluate its potential as a scaffold in

drug discovery based on the known bioactivities of related cyanophenone and propiophenone

derivatives.

Introduction: The Chemical Identity of 4'-Cyano-2,2-
dimethylpropiophenone
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4'-Cyano-2,2-dimethylpropiophenone, systematically named 4-(2,2-

dimethylpropanoyl)benzonitrile, is an organic compound featuring a benzonitrile core acylated

at the para position with a pivaloyl group. The presence of the cyano group, a versatile

functional group and a common pharmacophore, coupled with the sterically bulky tert-butyl

ketone, makes this molecule an interesting candidate for further investigation in various

chemical and biological contexts.

Key Identifiers:

Property Value

CAS Number 150009-08-8

IUPAC Name 4-(2,2-dimethylpropanoyl)benzonitrile

Molecular Formula C₁₂H₁₃NO

Molecular Weight 187.24 g/mol

Below is a 2D representation of the chemical structure of 4'-Cyano-2,2-
dimethylpropiophenone.

Reactants

Reagents

Benzonitrile

+

Pivaloyl Chloride

AlCl₃ (Lewis Acid)

Inert Solvent (e.g., CS₂, CH₂Cl₂)

4'-Cyano-2,2-dimethylpropiophenone HCl (byproduct)Friedel-Crafts Acylation
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Figure 2: Proposed synthesis of 4'-Cyano-2,2-dimethylpropiophenone via Friedel-Crafts

acylation.

Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions

and should be optimized for this specific transformation.

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), add a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide

(CS₂).

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents)

to the solvent with stirring. The suspension should be cooled in an ice bath.

Acyl Chloride Addition: Add pivaloyl chloride (1.0 equivalent) dropwise to the stirred

suspension of the Lewis acid. An acylium ion intermediate will form.

Benzonitrile Addition: Slowly add benzonitrile (1.0 equivalent) to the reaction mixture. The

cyano group is a deactivating group, and the reaction may require heating to proceed at a

reasonable rate.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a

beaker of crushed ice and concentrated hydrochloric acid. This will decompose the

aluminum chloride complex.

Extraction: Separate the organic layer and extract the aqueous layer with the reaction

solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate) or by column chromatography on silica gel.

Causality in Experimental Choices
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will

react with the Lewis acid catalyst, rendering it inactive.

Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to generate the highly

electrophilic acylium ion from the pivaloyl chloride.

Inert Solvent: The solvent should not react with the Lewis acid or the reactants.

Dichloromethane is a common choice due to its inertness and ability to dissolve the

reactants.

Stoichiometry of Lewis Acid: More than a stoichiometric amount of the Lewis acid is often

required because the product ketone can complex with the catalyst, deactivating it.

Para-Selectivity: The acylation is expected to occur predominantly at the para position to the

cyano group due to steric hindrance from the bulky pivaloyl group at the ortho positions and

the electronic deactivating nature of the cyano group.

Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 4'-Cyano-2,2-
dimethylpropiophenone.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

¹H NMR

- A singlet around 1.3-1.5 ppm corresponding to

the nine equivalent protons of the tert-butyl

group. - Two doublets in the aromatic region

(7.5-8.0 ppm), characteristic of a para-

substituted benzene ring.

¹³C NMR

- A signal for the quaternary carbon of the tert-

butyl group around 40-45 ppm. - A signal for the

methyl carbons of the tert-butyl group around

25-30 ppm. - A signal for the cyano carbon

around 118-120 ppm. - A signal for the carbonyl

carbon above 190 ppm. - Four signals in the

aromatic region (125-140 ppm).

IR (cm⁻¹)

- A sharp, strong absorption around 2220-2240

cm⁻¹ for the C≡N stretch. - A strong absorption

around 1680-1700 cm⁻¹ for the C=O stretch of

the ketone. - C-H stretching and bending

frequencies for the aromatic and aliphatic

protons.

Mass Spec (m/z)

- A molecular ion peak [M]⁺ at approximately

187.24. - A prominent fragment ion at m/z 130

corresponding to the loss of the tert-butyl group

([M-57]⁺). - A fragment ion at m/z 102

corresponding to the p-cyanophenyl cation.

Potential Applications in Drug Development: A
Forward-Looking Perspective
While there is no specific literature on the biological activity of 4'-Cyano-2,2-
dimethylpropiophenone, its structural motifs suggest several avenues for exploration in drug

discovery.
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Figure 3: Potential roles of the structural components of 4'-Cyano-2,2-
dimethylpropiophenone in drug design.

The Role of the Cyanobenzoyl Moiety
The cyanobenzoyl group is a recognized pharmacophore present in a number of biologically

active molecules. The cyano group can act as a bioisostere for other functional groups and can

participate in hydrogen bonding interactions with biological targets. For instance, benzonitrile

derivatives have been investigated for their potential as:

Enzyme Inhibitors: The nitrile group can interact with the active sites of various enzymes.

Anticancer Agents: Some cyanophenone derivatives have shown cytotoxic activity against

cancer cell lines.
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Antiviral Compounds: Benzonitrile-containing molecules have been explored as potential

antiviral agents.

The Influence of the Propiophenone Scaffold
The propiophenone backbone provides a rigid scaffold that can be further functionalized. The

lipophilicity imparted by the phenyl and ethyl groups can influence the compound's

pharmacokinetic properties, such as membrane permeability and distribution.

The Impact of the tert-Butyl Group
The sterically demanding tert-butyl group can serve several purposes in drug design:

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to metabolic

oxidation, which can increase the half-life of a drug candidate.

Steric Shielding: The bulky nature of this group can influence the binding orientation of the

molecule within a receptor's active site and can prevent unwanted interactions.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4'-
Cyano-2,2-dimethylpropiophenone. Based on the safety data for related compounds, the

following should be considered:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of

dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion and Future Directions
4'-Cyano-2,2-dimethylpropiophenone represents an under-explored area of chemical space.

Its synthesis via Friedel-Crafts acylation is straightforward in principle, though optimization
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would be required. The combination of a biologically relevant cyanobenzoyl moiety with a

metabolically robust tert-butyl ketone suggests that this compound could serve as a valuable

building block for the synthesis of novel therapeutic agents. Future research should focus on

the experimental validation of its synthesis and properties, as well as a thorough investigation

of its biological activity profile. This could include screening against a panel of cancer cell lines,

viral targets, and key enzymes to uncover its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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